Endocrine‑Disrupting Potency: 4,4‑BPF is 5‑Fold More Estrogenic than Bisphenol A in In‑Vivo‑Relevant Extrapolation
In a physiologically based kinetic (PBK) modelling study that combined in vitro bioassay data with in vivo extrapolation, 4,4‑BPF (the isomer corresponding to Bis(4-hydroxyphenyl)phenylmethane) was estimated to be five‑fold more potent than BPA in inducing estrogenic effects in humans [1]. Furthermore, 4,4‑BPF exhibited an 11‑fold higher anti‑androgenic potency relative to BPA [1].
| Evidence Dimension | Estrogenic potency (in vivo extrapolation) |
|---|---|
| Target Compound Data | Five‑fold more potent than BPA |
| Comparator Or Baseline | Bisphenol A (BPA) (reference potency) |
| Quantified Difference | 5× increase in estrogenic effect; 11× increase in anti‑androgenic effect |
| Conditions | In vitro yeast estrogen/androgen screen (YES/YAS) combined with physiologically based kinetic (PBK) modelling; oral equivalent dose extrapolation to humans |
Why This Matters
Procurement for applications subject to endocrine‑disruption scrutiny (e.g., food‑contact materials, medical devices) cannot rely on BPA or BPS data; the higher potency of 4,4‑BPF demands dedicated safety assessment and may influence material selection where lower estrogenicity is desired.
- [1] Punt A, Aartse A, Bovee TFH, et al. Quantitative in vitro-to-in vivo extrapolation (QIVIVE) of estrogenic and anti-androgenic potencies of BPA and BADGE analogues. Arch Toxicol. 2019;93(7):1941-1953. DOI: 10.1007/s00204-019-02472-6. View Source
